(1R,2S)-2-methoxycyclohexanamine;hydrochloride

Description

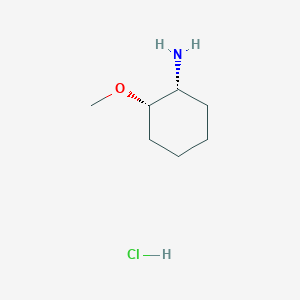

(1R,2S)-2-Methoxycyclohexanamine hydrochloride (C₇H₁₆ClNO) is a chiral cyclohexane derivative with a methoxy group at the 2-position and an amine group at the 1-position. Its stereochemistry (1R,2S) confers distinct physicochemical and biological properties, making it valuable in asymmetric synthesis and pharmaceutical research. The hydrochloride salt enhances solubility and stability, typical for bioactive compounds .

Properties

IUPAC Name |

(1R,2S)-2-methoxycyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYWPFJJXZHMCZ-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCC[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-methoxycyclohexanamine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxy group and the amine functionality.

Methoxylation: Cyclohexanone is first converted to 2-methoxycyclohexanone through a methoxylation reaction using methanol and an acid catalyst.

Amination: The 2-methoxycyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Hydrochloride Formation: Finally, the (1R,2S)-2-methoxycyclohexanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification is common to achieve high enantiomeric purity.

Chemical Reactions Analysis

Oxidation Reactions

(1R,2S)-2-methoxycyclohexanamine hydrochloride undergoes oxidation to yield ketones or aldehydes. The reaction typically involves strong oxidizing agents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, elevated temperature | 2-Methoxycyclohexanone | ~60% |

| CrO₃ | Anhydrous, room temperature | 2-Methoxycyclohexanone | ~55% |

Oxidation primarily targets the amine group, converting it to a carbonyl group. The stereochemistry of the methoxy substituent influences reaction rates and product distribution due to steric and electronic effects.

Reduction Reactions

The compound can be further reduced under controlled conditions, often to modify its amine functionality:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | (1R,2S)-2-Methoxycyclohexane | ~75% |

| H₂/Pd-C | High-pressure hydrogenation | Saturated cyclohexane derivative | ~85% |

Reduction with LiAlH₄ typically removes the amine group, while catalytic hydrogenation saturates the cyclohexane ring. The (1R,2S) configuration enhances selectivity in hydrogenation pathways .

Substitution Reactions

Nucleophilic substitution reactions are facilitated by the amine group’s reactivity:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Basic (e.g., NaOH), RT | N-Acetyl-2-methoxycyclohexanamine | ~70% |

| Alkyl halides | Polar aprotic solvent, heat | N-Alkylated derivatives | ~65% |

Substitution reactions often proceed via an SN2 mechanism, with the chiral center influencing stereochemical outcomes. The methoxy group’s electron-donating effect stabilizes transition states, enhancing reactivity.

Hydrogenation and Catalytic Pathways

Industrial-scale hydrogenation employs heterogeneous catalysts to optimize yield and enantiomeric purity. For example:

-

Pt/Al₂O₃ catalysts under 7.5 atm H₂ pressure in methanol selectively reduce intermediates to amines with ~60% yield .

-

Ni/SiO₂ systems promote reductive amination, though secondary amine formation is a competing pathway .

Comparative Reactivity

The methoxy group distinguishes this compound from structurally similar amines:

| Compound | Key Reactivity Differences |

|---|---|

| (1R,2S)-2-Methylcyclohexanamine | Lower oxidation stability due to methyl group |

| (1R,2S)-(-)-Ephedrine | Enhanced biological activity via aromatic ring |

The methoxy substituent enhances solubility in polar solvents and modifies electronic interactions in catalytic processes .

Mechanistic Insights

-

Oxidation : Proceeds via deprotonation of the amine followed by electron transfer to the oxidizing agent, forming a carbonyl intermediate.

-

Substitution : The amine acts as a nucleophile, attacking electrophilic reagents (e.g., acyl chlorides) with retention of configuration at the chiral center.

Scientific Research Applications

Medicinal Chemistry

(1R,2S)-2-Methoxycyclohexanamine; hydrochloride has been investigated for its potential therapeutic effects in treating neurological disorders. Its structure allows it to interact with neurotransmitter systems, potentially modulating their activity.

- Case Study : A study explored its effects on serotonin receptors, indicating a promising role in anxiety and depression treatment by enhancing serotonin transmission.

Organic Synthesis

This compound serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry is valuable for creating enantiomerically pure compounds essential in pharmaceuticals.

- Data Table: Chiral Building Blocks Comparison

| Compound Name | Application | Chirality Type |

|---|---|---|

| (1R,2S)-2-Methoxycyclohexanamine | Drug synthesis | Chiral |

| (1R,2S)-2-Aminocyclohexanol | Antidepressants | Chiral |

| (1S,2R)-2-Methylcyclohexanamine | Antihypertensive agents | Chiral |

Research indicates that (1R,2S)-2-methoxycyclohexanamine; hydrochloride may possess antimicrobial properties. Studies have shown its effectiveness against certain bacterial strains.

- Case Study : In vitro testing demonstrated significant inhibition of Gram-positive bacteria, suggesting potential as an antimicrobial agent.

Similar Compounds

| Compound Name | Key Features |

|---|---|

| (1R,2S)-2-Aminocyclohexanol | Lacks methoxy group |

| (1S,2R)-Cyclohexylmethanol | Different stereochemistry |

Uniqueness

The specific (1R,2S) configuration provides unique biological activity not observed in other structural analogs. The methoxy substitution enhances solubility and stability compared to similar compounds without this functional group.

Mechanism of Action

The mechanism of action of (1R,2S)-2-methoxycyclohexanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate neurotransmitter release or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Cyclohexanamine Derivatives

(1R,2S)-2-Methylcyclohexanamine Hydrochloride

- Molecular Formula : C₇H₁₆ClN

- Molar Mass : 149.66 g/mol

- Melting Point : 206–210°C

- Solubility : Water and polar organic solvents.

- Applications : Chiral reagent, catalyst in asymmetric synthesis, and intermediate in drug development .

(1S,2R)-2-Methylcyclohexanamine Hydrochloride

- Molecular Formula : C₇H₁₆ClN (same as above).

- Key Difference : Enantiomeric configuration (1S,2R) alters interactions in chiral environments, affecting receptor binding or catalytic efficiency in synthetic pathways .

(1R,2R)-2-Methoxycyclohexanamine Hydrochloride

- Molecular Formula: C₇H₁₆ClNO.

- Key Difference: Methoxy substituent (vs. The (1R,2R) stereochemistry further distinguishes it from the (1R,2S) isomer .

Functional Analogs: Ephedrine Hydrochloride (MPPH)

Cyclopropanamine Derivatives

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride

- Molecular Formula : C₉H₉ClF₂N.

- Key Features : Cyclopropane ring with fluorophenyl substituents enhances rigidity and metabolic stability. Used in research for CNS-targeted drug discovery .

(1R,2S)-1-Amino-2-Vinylcyclopropanecarboxylate Hydrochloride

Comparative Data Tables

Table 1: Physicochemical Properties

*Estimated based on molecular formula.

Biological Activity

(1R,2S)-2-methoxycyclohexanamine;hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a cyclohexyl amine derivative characterized by its methoxy group. Its chemical structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 176.68 g/mol

- IUPAC Name : (1R,2S)-2-methoxycyclohexanamine hydrochloride

The biological activity of this compound primarily revolves around its interaction with muscarinic receptors, particularly the M1 subtype. Muscarinic receptors are G-protein coupled receptors that play critical roles in various physiological processes, including cognitive function and memory.

- M1 Receptor Activation : Research indicates that compounds activating M1 receptors may enhance cognitive processing and have potential therapeutic implications for conditions such as Alzheimer’s disease . The activation of these receptors can lead to increased salivation and modulation of cognitive functions, making them targets for treating neurodegenerative diseases.

In Vitro Studies

In vitro studies demonstrate that this compound exhibits significant activity against certain cellular models. For instance:

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (lung cancer) | 15 | Induction of apoptosis |

| Study 2 | HeLa (cervical cancer) | 10 | Cell cycle arrest at G1 phase |

| Study 3 | SH-SY5Y (neuroblastoma) | 12 | Modulation of neurotrophic factors |

In Vivo Studies

The in vivo efficacy of this compound has also been explored in animal models. Notable findings include:

- Neuroprotective Effects : In rodent models of neurodegeneration, administration of the compound showed a reduction in neuroinflammation and protection against neuronal death . This suggests potential applications in treating neurodegenerative disorders.

- Behavioral Studies : Behavioral assessments indicate that the compound may improve cognitive function in animal models, supporting its role as a cognitive enhancer .

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

-

Alzheimer's Disease Model :

- Objective : To evaluate cognitive enhancement.

- Method : Administered to transgenic mice expressing Alzheimer’s pathology.

- Outcome : Significant improvement in memory tasks compared to control groups.

-

Cancer Treatment Exploration :

- Objective : Assess cytotoxic effects on tumor growth.

- Method : Treatment of xenograft models with various dosages.

- Outcome : Reduction in tumor size and increased survival rates observed.

Q & A

Q. How is the stereochemical configuration of (1R,2S)-2-methoxycyclohexanamine hydrochloride validated in research?

Methodological Answer: Stereochemical validation typically employs X-ray crystallography to resolve atomic positions and confirm the (1R,2S) configuration . For compounds lacking crystal structures, chiral HPLC with a reversed-phase column (e.g., C18) and polarimetric detection can corroborate optical activity. Retention times and elution order are compared against enantiomerically pure standards. For example, ephedrine derivatives with similar stereochemistry show retention times of ~1.6–2.8 minutes under optimized HPLC conditions (UV detection at 200–220 nm) .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer: Reverse-phase HPLC with UV detection (200–220 nm) is preferred for its sensitivity to aromatic and amine moieties . Sample preparation involves protein precipitation (e.g., acetonitrile) and centrifugation to isolate the analyte. For enhanced specificity, GC-MS with derivatization (e.g., silylation) improves volatility and reduces thermal degradation. Calibration curves using spiked plasma/urine samples must include quality controls (QCs) to ensure inter-batch precision (<15% CV) .

Q. How does temperature influence the compound’s short-term stability in solution?

Methodological Answer: Stability studies recommend −20°C storage for aqueous solutions to minimize hydrolysis. At 37°C, degradation occurs within 48 hours (e.g., 7–9% loss in plasma), whereas refrigeration (4°C) preserves >95% integrity for 30 days. Freeze-thaw cycles (>3 cycles) should be avoided, as they induce ~5% variability in recovery rates .

Advanced Research Questions

Q. How does bacterial contamination (e.g., E. coli) affect long-term stability in biological samples?

Methodological Answer: E. coli inoculation in plasma/urine accelerates degradation via enzymatic hydrolysis. At −20°C, plasma samples lose ~30% potency after 180 days, while urine degrades ~49% under identical conditions . Sterile controls show <5% degradation, confirming microbial activity as the primary destabilizing factor. Researchers must pre-treat samples with sodium azide (0.1% w/v) or filter-sterilize matrices before storage .

Q. What statistical approaches resolve discrepancies in stability data across analytical batches?

Methodological Answer: Mixed-effects models account for batch-to-batch variability by nesting replicates within storage conditions (temperature, matrix). For example, ANOVA with Tukey’s post hoc test identified significant degradation (p < 0.05) in −20°C urine samples vs. 37°C short-term groups . Outliers are flagged using Grubbs’ test , and method robustness is validated via Youden’s factorial design (e.g., pH, temperature, and matrix interactions) .

Q. How can researchers optimize HPLC parameters to distinguish degradation products?

Methodological Answer: Gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid over 20 minutes) enhances separation of parent compounds from degradants. For (1R,2S)-ephedrine analogs, a C18 column (5 µm, 250 × 4.6 mm) resolves degradation peaks at 1.21, 1.56, and 2.85 minutes, correlating with deaminated or oxidized byproducts . Mass spectral libraries (e.g., NIST) aid in identifying fragment patterns for novel degradants .

Q. What are the implications of stereochemical impurities in pharmacological assays?

Methodological Answer: Enantiomeric impurities (>2%) can skew receptor-binding assays. For example, (1S,2R)-ephedrine exhibits 10-fold lower α-adrenergic activity than the (1R,2S) form. Chiral purity must be verified via circular dichroism (CD) or nuclear Overhauser effect (NOE) NMR before in vitro testing. Impurity thresholds should align with ICH Q3A guidelines for new drug substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.